molecular formula C9H17NO3 B7966927 tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate

tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B7966927
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C9H17NO3. It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Chemical Reactions Analysis

Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins, while the cyclopropyl ring can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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